Dhhbe

説明

Dhhbe (Chemical name: 7-Bromobenzo[b]thiophene-2-carboxylic acid, CAS No. 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. Key properties include:

- Polar Surface Area (TPSA): 65.54 Ų

- Lipophilicity (LogP): 2.75

- GI Absorption: High

- BBB Permeability: Yes

- CYP Inhibition: CYP1A2 inhibitor

This compound is synthesized via sulfonation and bromination reactions, often using sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol . Its structural features make it relevant in medicinal chemistry for enzyme inhibition studies and as a precursor for metal-coordination ligands.

特性

CAS番号 |

130573-32-9 |

|---|---|

分子式 |

C25H37NO5S |

分子量 |

463.6 g/mol |

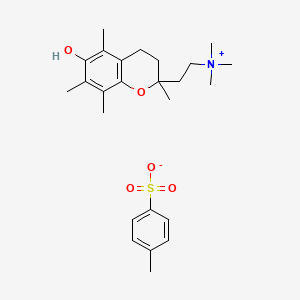

IUPAC名 |

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl-trimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H29NO2.C7H8O3S/c1-12-13(2)17-15(14(3)16(12)20)8-9-18(4,21-17)10-11-19(5,6)7;1-6-2-4-7(5-3-6)11(8,9)10/h8-11H2,1-7H3;2-5H,1H3,(H,8,9,10) |

InChIキー |

OCKUZZXXLQTSON-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |

同義語 |

3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate DHHBE MDL 73404 MDL 74,405 MDL 74405 MDL-73404 MDL-74405 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Two structurally analogous compounds are selected for comparison: 7-Bromobenzo[b]thiophene-2-carboxylic acid (Compound A) and 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Compound B).

Structural and Physicochemical Properties

| Property | Dhhbe (CAS 7312-10-9) | Compound A (CAS N/A) | Compound B (CAS N/A) |

|---|---|---|---|

| Molecular Formula | C₉H₅BrO₂S | C₉H₅BrO₂S | C₁₀H₇BrO₂S |

| Molecular Weight (g/mol) | 257.10 | 257.10 | 271.12 |

| Bromine Position | 7 | 7 | 6 |

| Substituents | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C7 | -COOH at C2, -Br at C6, -CH₃ at C4 |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 |

| LogP | 2.75 | 2.75 | 3.10 |

| GI Absorption | High | High | Moderate |

| BBB Permeability | Yes | Yes | No |

Key Observations:

- Compound A is structurally identical to this compound but lacks explicit literature data on bioactivity, suggesting this compound may be a standardized variant of this compound .

- Compound B introduces a methyl group at C4, increasing hydrophobicity (LogP = 3.10) but reducing BBB permeability due to steric hindrance .

Research Implications and Gaps

- Structural Optimization: this compound’s 7-bromo configuration maximizes enzyme interaction, but derivatives with dual substituents (e.g., bromine + fluorine) remain unexplored.

- Pharmacokinetic Data: Limited in vivo studies on this compound’s metabolic stability and excretion.

- Comparative Studies: No direct comparisons with non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) exist in public databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。